molecular formula C11H11BrClNO B8009222 (3-Bromo-5-chlorophenyl)(pyrrolidin-1-yl)methanone

(3-Bromo-5-chlorophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8009222
M. Wt: 288.57 g/mol
InChI Key: GLXZWPNBKWNJNN-UHFFFAOYSA-N
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Description

(3-Bromo-5-chlorophenyl)(pyrrolidin-1-yl)methanone: is a chemical compound that belongs to the class of organic compounds known as phenylmethanones. It features a bromine and chlorine atom on a phenyl ring, which is further connected to a pyrrolidin-1-yl group through a methanone (carbonyl) functional group. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chlorophenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:

  • Bromination and Chlorination: : Starting with a phenyl ring, bromination and chlorination reactions are performed to introduce the bromine and chlorine atoms at the 3rd and 5th positions, respectively.

  • Formation of the Pyrrolidin-1-yl Group: : The phenyl ring with the halogen substituents undergoes a reaction with pyrrolidine to form the pyrrolidin-1-yl group.

  • Carbonylation: : Finally, the compound is subjected to carbonylation to introduce the methanone group, resulting in the formation of This compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to industrial processes can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

(3-Bromo-5-chlorophenyl)(pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be performed to reduce the carbonyl group to an alcohol.

  • Substitution: : Substitution reactions can occur at the bromine or chlorine positions, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of iodides or other substituted phenyl derivatives.

Scientific Research Applications

(3-Bromo-5-chlorophenyl)(pyrrolidin-1-yl)methanone: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: : The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

  • Medicine: : Potential use in drug discovery and development due to its structural similarity to biologically active molecules.

  • Industry: : Application in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Bromo-5-chlorophenyl)(pyrrolidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The presence of the bromine and chlorine atoms can influence the binding affinity to receptors and enzymes, leading to biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

(3-Bromo-5-chlorophenyl)(pyrrolidin-1-yl)methanone: can be compared with other similar compounds such as (3-Bromo-5-chlorophenyl)(piperidin-1-yl)methanone and 3-bromo-5-(pyrrolidin-1-yl)pyridine . These compounds share structural similarities but differ in the nature of the heterocyclic ring and substituents, which can lead to variations in their biological activities and applications.

List of Similar Compounds

  • (3-Bromo-5-chlorophenyl)(piperidin-1-yl)methanone

  • 3-bromo-5-(pyrrolidin-1-yl)pyridine

  • 5-chloro-indole-2-carboxylate

  • Pyrrolo [3,4-b]indol-3-one derivatives

Properties

IUPAC Name

(3-bromo-5-chlorophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXZWPNBKWNJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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